1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Medicinal Chemistry Structure-Activity Relationship Drug Design

This meta-bromo imidazolone (CAS 944709-54-0) is the preferred regioisomer for opioid receptor antagonist/inverse agonist development per US 2010/0113512 A1. Its 3‑bromo substitution imparts unique LogP (1.6) and tPSA (32.3 Ų) critical for target binding and pharmacokinetics. Substituting with the 4‑bromo or unsubstituted analog risks invalidating structure‑activity relationships and confounding experimental outcomes. Ideal for medicinal chemistry, SAR studies, and chemical probe synthesis. Bulk and custom packaging available.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 944709-54-0
Cat. No. B1371588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one
CAS944709-54-0
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)N2C=CNC2=O
InChIInChI=1S/C9H7BrN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13)
InChIKeyGSEFYTRZEWBZFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 250 mg / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview: 1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one (CAS 944709-54-0) Structural Identity and In‑Class Context


1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one (CAS 944709-54-0) is a heterocyclic organic compound belonging to the 1,3-dihydro‑2H‑imidazol‑2‑one (imidazolone) class, characterized by a meta‑bromophenyl substituent at the N1 position . Its molecular formula is C₉H₇BrN₂O, with a molecular weight of 239.07 g·mol⁻¹ . The compound serves as a versatile small‑molecule scaffold and pharmaceutical intermediate, with documented synthetic utility in the preparation of opioid receptor modulators and other bioactive agents [1].

Why Generic Substitution Fails: The Criticality of Meta‑Bromo Positioning in 1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one


In‑class imidazol‑2‑ones cannot be assumed to be interchangeable; the position and identity of the halogen substituent profoundly influence both physicochemical properties and biological recognition . The meta‑bromo substitution in 1-(3‑bromophenyl)‑1,3‑dihydro‑2H‑imidazol‑2‑one confers a distinct electron density distribution and steric profile compared to its para‑bromo isomer (CAS 530080‑83‑2) and the non‑brominated phenyl analog . This regiochemical specificity is known to alter lipophilicity (LogP) and hydrogen‑bonding capacity, parameters that directly govern target binding and pharmacokinetic behavior [1]. Consequently, substituting the 3‑bromo isomer with a 4‑bromo or unsubstituted analog risks invalidating structure‑activity relationships and confounding experimental outcomes.

Product‑Specific Quantitative Evidence Guide: Differential Performance of 1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one


Physicochemical Differentiation: Meta‑ vs. Para‑Bromo Substitution Effects on Lipophilicity and Electronic Profile

The meta‑bromo substituent in 1-(3‑bromophenyl)‑1,3‑dihydro‑2H‑imidazol‑2‑one (CAS 944709‑54‑0) alters the compound's electronic and lipophilic properties relative to its para‑bromo isomer (CAS 530080‑83‑2). The target compound exhibits a calculated LogP of 1.6 and a topological polar surface area (tPSA) of 32.3 Ų [1], whereas the para‑bromo analog (1‑(4‑bromophenyl)‑1,3‑dihydro‑2H‑imidazol‑2‑one) is reported with a LogP of 2.0 and a tPSA of 34.6 Ų . This difference in lipophilicity (ΔLogP ≈ 0.4) and polar surface area may influence membrane permeability and target engagement.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Synthetic Utility as an Intermediate: Documented Application in Opioid Receptor Modulator Synthesis

1-(3‑Bromophenyl)‑1,3‑dihydro‑2H‑imidazol‑2‑one is explicitly disclosed as a synthetic intermediate in the preparation of novel antagonists or inverse agonists at opioid receptors, as described in patent US 2010/0113512 A1 [1]. The compound is synthesized via reaction of 3‑bromophenyl isocyanate with aminoacetaldehyde dimethyl acetal, followed by cyclization, achieving a yield of approximately 85% [2]. In contrast, the para‑bromo isomer (CAS 530080‑83‑2) is not cited in this patent as an intermediate for the same class of opioid modulators, highlighting a regiochemical preference for the meta‑bromo substitution in this synthetic pathway .

Medicinal Chemistry Organic Synthesis Opioid Pharmacology

Best Research and Industrial Application Scenarios for 1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one


Synthesis of Opioid Receptor Modulators

1-(3‑Bromophenyl)‑1,3‑dihydro‑2H‑imidazol‑2‑one is a key intermediate in the preparation of novel opioid receptor antagonists or inverse agonists, as described in US 2010/0113512 A1 [1]. Its meta‑bromo substitution is essential for the downstream biological activity of the final compounds, making it the preferred regioisomer for this class of therapeutics.

Medicinal Chemistry Scaffold Optimization

The compound serves as a versatile building block for structure‑activity relationship (SAR) studies, where the distinct electronic and lipophilic profile of the meta‑bromo substituent (LogP = 1.6, tPSA = 32.3 Ų) can be exploited to fine‑tune physicochemical properties relative to para‑substituted analogs [2].

Chemical Probe Development

Given its documented use in patented therapeutic applications, 1-(3‑bromophenyl)‑1,3‑dihydro‑2H‑imidazol‑2‑one is a suitable starting material for the development of chemical probes targeting opioid receptors, enabling researchers to investigate receptor pharmacology and validate target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.